![molecular formula C19H16ClN3OS B2718461 N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872688-61-4](/img/structure/B2718461.png)

N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

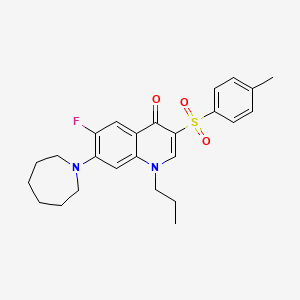

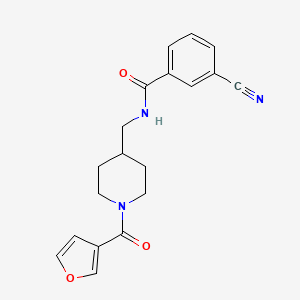

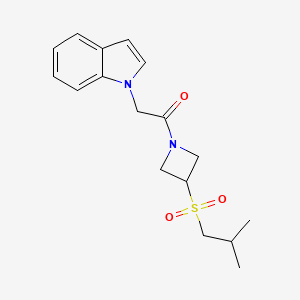

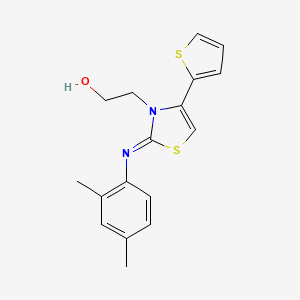

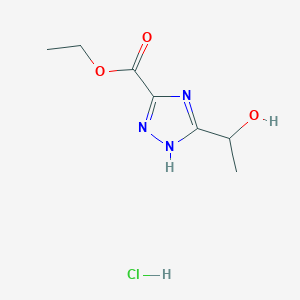

“N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide” is a compound with the molecular formula C19H16ClN3OS and a molecular weight of 369.87. It belongs to the class of organic compounds known as phenylpyrazoles .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and weight. Further analysis can be done using spectroscopic techniques such as NMR and IR .Scientific Research Applications

Inhibition and Therapeutic Potential

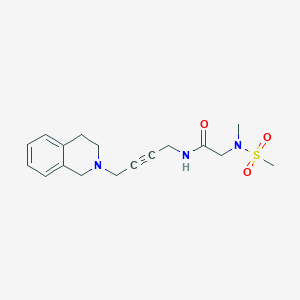

Compounds structurally related to N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide have been explored for their potential as inhibitors and therapeutic agents. For instance, derivatives of pyridazinone, similar in core structure, have shown significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in treating pain and inflammation (Doğruer & Şahin, 2003). Furthermore, compounds with a benzothiazin-3-yl moiety have been identified as potential anticancer agents, demonstrating the ability to inhibit the growth of human tumor cell lines in micromolar concentrations, highlighting the potential application in cancer therapy (Brzozowski et al., 2007).

Molecular Docking and Drug Design

Research on similar compounds has utilized molecular docking studies to investigate binding interactions with target proteins, providing a basis for drug design and discovery. For example, novel benzothiazole pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activity, with some compounds showing excellent in vitro activity. These findings suggest the utility of such compounds in the design and development of new antimicrobial agents (Maddila et al., 2016).

Photovoltaic Efficiency and Electronic Properties

The photovoltaic efficiency and electronic properties of benzothiazolinone acetamide analogs have been investigated, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research suggests that compounds with similar structural features could be explored for their application in renewable energy technologies, specifically in improving the efficiency of solar cells (Mary et al., 2020).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their role in corrosion inhibition, particularly for the protection of mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion, suggesting their potential application in industrial processes and materials science to enhance the longevity and durability of metal components (Mashuga et al., 2017).

Future Directions

properties

IUPAC Name |

N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c20-16-8-6-15(7-9-16)17-10-11-19(23-22-17)25-13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKCERYEHSISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)

![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)

![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)